molecular formula C15H20ClNOS B12839550 (S)-3-(Benzyl(methyl)amino)-1-(thiophen-2-yl)propan-1-ol hydrochloride

(S)-3-(Benzyl(methyl)amino)-1-(thiophen-2-yl)propan-1-ol hydrochloride

Cat. No.: B12839550
M. Wt: 297.8 g/mol
InChI Key: SPQXUDYGYIKJLG-UQKRIMTDSA-N
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Description

(S)-3-(Benzyl(methyl)amino)-1-(thiophen-2-yl)propan-1-ol hydrochloride is a chiral compound with a complex structure that includes a benzyl group, a methylamino group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(Benzyl(methyl)amino)-1-(thiophen-2-yl)propan-1-ol hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Intermediate: The synthesis begins with the reaction of thiophene-2-carboxaldehyde with a suitable amine to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

    Alkylation: The amine is alkylated with benzyl chloride in the presence of a base like potassium carbonate to introduce the benzyl group.

    Resolution: The racemic mixture is resolved using chiral chromatography or another suitable method to obtain the (S)-enantiomer.

    Hydrochloride Formation: Finally, the (S)-enantiomer is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated chromatography systems, and other advanced technologies to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(Benzyl(methyl)amino)-1-(thiophen-2-yl)propan-1-ol hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce the benzyl group to a methyl group.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or thiophene rings using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Bases: Potassium carbonate, sodium methoxide, potassium tert-butoxide

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield simpler amines or alcohols.

Scientific Research Applications

(S)-3-(Benzyl(methyl)amino)-1-(thiophen-2-yl)propan-1-ol hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-3-(Benzyl(methyl)amino)-1-(thiophen-2-yl)propan-1-ol hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and resulting in specific physiological responses.

Comparison with Similar Compounds

Similar Compounds

    ®-3-(Benzyl(methyl)amino)-1-(thiophen-2-yl)propan-1-ol hydrochloride: The enantiomer of the (S)-compound, with different biological activity.

    3-(Benzyl(methyl)amino)-1-(thiophen-2-yl)propan-1-ol: The non-chiral version of the compound, lacking the hydrochloride salt.

    Thiophene derivatives: Compounds with similar thiophene rings but different substituents.

Uniqueness

(S)-3-(Benzyl(methyl)amino)-1-(thiophen-2-yl)propan-1-ol hydrochloride is unique due to its chiral nature and specific substituents, which confer distinct chemical and biological properties. Its ability to interact selectively with molecular targets makes it valuable for various research applications.

Properties

Molecular Formula

C15H20ClNOS

Molecular Weight

297.8 g/mol

IUPAC Name

(1S)-3-[benzyl(methyl)amino]-1-thiophen-2-ylpropan-1-ol;hydrochloride

InChI

InChI=1S/C15H19NOS.ClH/c1-16(12-13-6-3-2-4-7-13)10-9-14(17)15-8-5-11-18-15;/h2-8,11,14,17H,9-10,12H2,1H3;1H/t14-;/m0./s1

InChI Key

SPQXUDYGYIKJLG-UQKRIMTDSA-N

Isomeric SMILES

CN(CC[C@@H](C1=CC=CS1)O)CC2=CC=CC=C2.Cl

Canonical SMILES

CN(CCC(C1=CC=CS1)O)CC2=CC=CC=C2.Cl

Origin of Product

United States

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